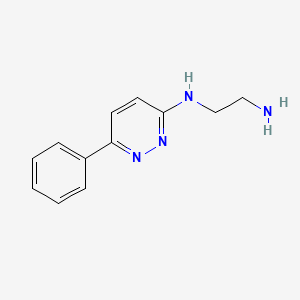

N-(2-aminoethyl)-6-phenylpyridazin-3-amine

Description

General Context and Significance of Pyridazine (B1198779) Derivatives in Academic Chemical and Biological Research

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as the foundational structure for a vast and varied family of derivatives. These compounds have demonstrated a remarkable breadth of biological activities, establishing the pyridazine nucleus as a "privileged scaffold" in drug discovery. The inherent physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, make it an attractive component for designing molecules that can effectively interact with biological targets. chemicalbook.com

In academic and industrial research, pyridazine derivatives have been extensively investigated for their potential therapeutic applications. These include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer properties. sigmaaldrich.com The versatility of the pyridazine core allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for screening and optimization. This has led to the development of pyridazine-containing drugs for a range of conditions. google.com

Overview of the N-(2-aminoethyl)-6-phenylpyridazin-3-amine Scaffold within the Pyridazine Chemical Space

The chemical structure of this compound is characterized by a central pyridazine ring. A phenyl group is attached at the 6-position, and an amino group is present at the 3-position. Crucially, this primary amine is further substituted with an ethylamine (B1201723) chain, giving rise to the "N-(2-aminoethyl)" moiety.

This specific arrangement of functional groups positions the molecule as a derivative of the well-studied 3-amino-6-phenylpyridazine core. The introduction of the flexible and basic aminoethyl side chain at the 3-amino position introduces new possibilities for molecular interactions, such as additional hydrogen bonding and salt bridge formation, which could significantly influence its biological activity compared to the parent compound.

Historical Development and Evolution of Related Aminoethyl Pyridazine Structures in Research

While specific research on this compound is not extensively documented in publicly available literature, the development of related structures provides a historical context. Research into 3-aminopyridazine (B1208633) derivatives has been ongoing for several decades, with a focus on their potential as central nervous system agents and for other therapeutic applications.

The exploration of aminoalkyl substitutions on heterocyclic cores is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. For instance, the introduction of aminoethyl groups has been explored in other heterocyclic systems to enhance target binding or improve solubility. The conceptual evolution from simple substituted pyridazines to those bearing more complex side chains like aminoethyl groups reflects a broader trend in drug design aimed at optimizing molecular properties for improved therapeutic outcomes.

Rationale for Continued Investigation into this compound Research

The rationale for the continued investigation of this compound and related compounds is multi-faceted. The parent 3-amino-6-phenylpyridazine scaffold has shown promise as an anti-neuroinflammatory agent. bldpharm.comontosight.ai The addition of the N-(2-aminoethyl) group could potentially enhance this activity or introduce new biological effects.

The aminoethyl moiety can serve as a key pharmacophoric feature, allowing for interactions with specific residues in biological targets such as kinases or receptors. Furthermore, the basic nature of the terminal amine can improve the compound's aqueous solubility and allow for the formation of pharmaceutically acceptable salts, which is a critical consideration in drug development. The structural similarity to known bioactive molecules, combined with the potential for novel biological activity conferred by the aminoethyl side chain, provides a strong impetus for further research into the synthesis, characterization, and biological evaluation of this compound.

Structure

3D Structure

Properties

IUPAC Name |

N'-(6-phenylpyridazin-3-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c13-8-9-14-12-7-6-11(15-16-12)10-4-2-1-3-5-10/h1-7H,8-9,13H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIVBNAPMDWPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N 2 Aminoethyl 6 Phenylpyridazin 3 Amine Derivatives

Impact of Substituent Modifications on the Pyridazine (B1198779) Core and its Biological Activity

The pyridazine nucleus is a foundational element that significantly influences the biological profile of this class of compounds. Modifications to this core structure have been shown to modulate activity across various biological targets. For instance, the introduction of different substituents on the pyridazine ring can lead to a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. scholarsresearchlibrary.comnih.gov

Systematic alterations of the pyridazine ring have been explored to delineate their impact on biological potency. Research on related pyridazine amides demonstrated that changes to the pyridazine ring generally resulted in a notable loss of insecticidal potency against specific aphid species. nih.gov This suggests that the integrity and specific substitution pattern of the pyridazine core are critical for certain biological interactions.

Further studies on pyridazinone derivatives, a closely related class of compounds, have highlighted the importance of the substituents at various positions of the ring. For example, in a series of new pyridazinone and pyridazinthione derivatives designed as selective COX-2 inhibitors, the nature and position of substituents on the pyridazine core were pivotal in achieving high potency and selectivity. nih.govcu.edu.eg

The following table summarizes the impact of various pyridazine core modifications on biological activity based on findings from related pyridazine derivatives.

| Modification on Pyridazine Core | Observed Biological Effect | Reference Compound Class |

| General Ring Alterations | Loss of insecticidal potency | Pyridazine amides nih.gov |

| Introduction of Phenylsulfonamide at N(2) | Potent COX-2 inhibition | Dihydropyridazinone cu.edu.eg |

| Varied Aryl Groups at Position 6 | Modulation of anti-inflammatory activity | Dihydropyridazinone cu.edu.eg |

Role of the Phenyl Group at Position 6 on Molecular Interactions and Biological Outcomes

The phenyl group at the 6-position of the pyridazine ring plays a crucial role in the molecular interactions that govern the biological outcomes of these derivatives. This aromatic moiety can engage in various non-covalent interactions, such as pi-pi stacking, hydrophobic interactions, and van der Waals forces, with biological targets. The substitution pattern on this phenyl ring can fine-tune these interactions, thereby influencing potency and selectivity.

For instance, in the development of novel 3-amino-6-phenyl-pyridazine derivatives as antineuroinflammatory agents, the phenyl group was a key structural feature. nih.gov Its presence and substitution pattern are critical for the observed selective inhibition of glial activation. nih.gov Similarly, in a series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones with insecticidal activity, the 6-phenyl group was a constant feature, suggesting its importance for the desired biological effect. mdpi.com

Research on other 6-substituted pyridazine derivatives has further elucidated the significance of the group at this position. For example, the substitution of the phenyl ring in a series of pyridazin-3-one derivatives was found to be a key determinant of their vasorelaxant activity. nih.gov

The table below illustrates the influence of modifications to the 6-phenyl group on biological activity in related compound series.

| Modification of 6-Phenyl Group | Impact on Biological Activity | Compound Series |

| Unsubstituted Phenyl | Essential for antineuroinflammatory activity | 3-amino-6-phenyl-pyridazines nih.gov |

| Unsubstituted Phenyl | Maintained for insecticidal activity | 5-chloro-6-phenylpyridazin-3(2H)-ones mdpi.com |

| Varied Phenyl Ring Substitutions | Modulated vasorelaxant effects | Pyridazin-3-one derivatives nih.gov |

Influence of the N-(2-aminoethyl) Side Chain Modifications on Target Affinity and Selectivity

The N-(2-aminoethyl) side chain at the 3-position of the pyridazine core is a critical determinant of target affinity and selectivity. This flexible chain, with its terminal amino group, can participate in crucial hydrogen bonding and ionic interactions with the active site of target proteins. Modifications to this side chain, such as altering its length, rigidity, or the nature of the terminal functional group, can have profound effects on the compound's pharmacological profile.

Studies on related bis(2-aminoethyl)amine derivatives have shown that modifications to this type of side chain can significantly impact cytotoxic activity against cancer cell lines. mdpi.comnih.gov For example, the introduction of different substituents on the terminal amine influenced the compound's potency and its effect on biological processes like interleukin-6 release. mdpi.comnih.gov

In a broader context of drug design, the nature of side chains attached to a core scaffold is a well-established modulator of biological activity. For example, in a study of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates, the side chain played a significant role in their antimycobacterial activity. mdpi.com

The following table summarizes the effects of side chain modifications on biological outcomes in related amine derivatives.

| Side Chain Modification | Effect on Biological Properties | Compound Class |

| Varied Terminal Substituents | Altered cytotoxic activity and IL-6 inhibition | bis(2-aminoethyl)amine derivatives mdpi.comnih.gov |

| Introduction of Bulky Groups | Improved antimycobacterial activity | N-arylpiperazine derivatives mdpi.com |

| Change in Side Chain Length/Flexibility | Potential to alter target binding and selectivity | General principle in drug design |

Conformational Analysis and its Correlation with Observed Biological Research Findings

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of N-(2-aminoethyl)-6-phenylpyridazin-3-amine derivatives is essential to understand how these molecules adopt specific shapes to interact with their biological targets. The flexibility or rigidity of the molecule, particularly the orientation of the phenyl group relative to the pyridazine core and the conformation of the aminoethyl side chain, can dictate binding affinity and efficacy.

While specific conformational analysis studies on this compound were not found, research on related structures provides valuable insights. For instance, the synthesis and conformational analysis of a complex pyridazino[4,5-b]quinoxaline (B102560) derivative revealed the existence of two stable conformers. researchgate.netosi.lv The ratio of these conformers was found to correlate with their calculated Gibbs energies, and their distinct structures were elucidated using NMR spectroscopy and computational methods. researchgate.netosi.lv

Dynamic NMR studies and DFT calculations on other small molecules, such as carvacrol (B1668589) derivatives, have been used to determine rotational energy barriers and characterize the conformational mobility of different parts of the molecule. mdpi.com Such approaches could be instrumental in understanding the conformational preferences of this compound derivatives and how these preferences relate to their biological activity.

Scaffold Hopping and Bioisosteric Replacements in Pyridazine Systems for Enhanced Research Properties

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. researchgate.netnih.gov Scaffold hopping involves replacing the core molecular framework with a different one that maintains a similar three-dimensional arrangement of key functional groups. researchgate.netnih.gov Bioisosterism refers to the substitution of an atom or group of atoms with another that has similar physical and chemical properties, leading to similar biological effects. mdpi.com

In the context of pyridazine derivatives, these strategies have been successfully employed. For example, a study on novel 3,6-disubstituted pyridazine derivatives utilized scaffold hopping by expanding a pyrazole (B372694) ring into a pyridazine ring to design new JNK1 inhibitors. acs.org This approach, combined with bioisosteric replacement of an amide linker, led to the discovery of potent anticancer agents. acs.org

Bioisosteric replacement has also been explored in pyridazin-3-one derivatives, where a substituted pyridazin-3-one moiety was used as a bioisostere for the phthalazine (B143731) ring of hydralazine, a known vasodilator. nih.gov This strategy aimed to develop new antihypertensive agents with potentially improved profiles. nih.gov The pyridazine core itself is considered a valuable scaffold in medicinal chemistry due to its wide range of biological activities. mdpi.com

| Strategy | Application in Pyridazine Systems | Outcome |

| Scaffold Hopping | Ring expansion of a pyrazole to a pyridazine | Discovery of novel JNK1 inhibitors with anticancer activity acs.org |

| Bioisosteric Replacement | Replacement of an amide linker with hydrazide, semicarbazide, etc. | Enhanced anticancer properties acs.org |

| Bioisosteric Replacement | Substituted pyridazin-3-one as a bioisostere for a phthalazine ring | Development of potential new vasodilators nih.gov |

Computational Approaches to SAR Elucidation for this compound Analogues

Computational chemistry plays a vital role in modern drug discovery and SAR elucidation. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the interactions between ligands and their biological targets, helping to rationalize observed biological data and guide the design of new, more potent analogues.

For pyridazine derivatives, computational methods have been effectively applied. In the study of novel JNK1 inhibitors, molecular docking and dynamics were used to predict and confirm the binding mode of the most active compound. acs.org Similarly, for a new pyridazin-3(2H)-one derivative, density functional theory (DFT) calculations were employed to analyze its physicochemical properties, and molecular docking was used to evaluate its potential as an antiviral agent. mdpi.comresearchgate.net

These computational studies can help to understand the structural basis for the activity of this compound analogues. By modeling the binding of these compounds to their putative targets, researchers can identify key interactions and rationalize the effects of structural modifications. For example, DFT can be used to study the electronic properties and reactivity of the molecules, while molecular docking can predict their binding affinity and orientation within a protein's active site. mdpi.com

Preclinical Biological Evaluation of N 2 Aminoethyl 6 Phenylpyridazin 3 Amine Analogues in Research Models

In Vitro Efficacy Assessments in Cell-Based Assays

In vitro studies provide the foundational understanding of a compound's biological effects at a cellular and molecular level. These assays are instrumental in determining preliminary efficacy, mechanism of action, and for guiding further preclinical development.

The potential of N-(2-aminoethyl)-6-phenylpyridazin-3-amine analogues as anti-cancer agents has been investigated across various human cancer cell lines. These studies aim to identify compounds that can inhibit the growth of cancer cells (anti-proliferative activity) or directly kill them (cytotoxic activity).

Research on novel bis(2-aminoethyl)amine derivatives has demonstrated their cytotoxic potential against a panel of human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). nih.govmdpi.com The anti-proliferative effects were evaluated using the MTT assay, which measures cell viability. mdpi.com One of the most potent compounds identified was a phenethyl derivative, exhibiting significant growth-inhibitory activity across all tested cancer cell lines. nih.govmdpi.com

Further investigations into the mechanism of action revealed that the cytotoxic effects of these derivatives could be linked to the induction of apoptosis (programmed cell death). mdpi.com For instance, the phenethyl derivative was effective in inducing apoptosis in A549 lung cancer cells and notably caused early apoptosis in CaCo-2 colorectal cancer cells. mdpi.com The pro-apoptotic properties were further confirmed by measuring the expression of proteins like Bax, which is involved in the apoptotic process. nih.gov

The cytotoxic activity was also assessed using the lactate (B86563) dehydrogenase (LDH) assay, which quantifies cell membrane damage. mdpi.com Results from the LDH assay were consistent with the MTT findings, indicating that these compounds induce cell death. nih.govmdpi.com For example, the phenethyl derivative showed a notable release of LDH from HTB-140 melanoma cells. mdpi.com

It is important to note that the cytotoxic effects of these compounds were also evaluated on normal cell lines, such as human gingival fibroblasts (HGFs) and HaCaT cells, to assess their selectivity for cancer cells. mdpi.comnih.gov Some of the synthesized pyridazinone derivatives displayed limited cytotoxicity against normal fibroblasts while maintaining good anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.gov

The following table summarizes the cytotoxic activity of selected bis(2-aminoethyl)amine derivatives against various cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

Table 1: Cytotoxic Activity (IC50 in µM) of Selected bis(2-aminoethyl)amine Derivatives in Cancer Cell Lines

| Compound | CaCo-2 | A549 | HTB-140 |

|---|---|---|---|

| Phenethyl derivative 6 | 15.74 ± 1.7 | 13.95 ± 2.5 | 14.88 ± 2.1 |

| 4-Bromophenyl compound 4 | 21.33 ± 3.1 | 18.76 ± 2.8 | 19.54 ± 2.4 |

| Halogen derivative 3 | 25.11 ± 3.5 | 22.45 ± 3.2 | 23.89 ± 2.9 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Analogues of this compound have been evaluated for their potential to combat microbial infections. These studies are crucial in the search for new antimicrobial agents to address the growing challenge of antibiotic resistance.

The antimicrobial activity of newly synthesized heterocyclic compounds, including pyridazine (B1198779) derivatives, has been tested against a range of pathogenic microorganisms. nih.gov This includes Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and fungal species including Candida albicans and Aspergillus flavus. nih.gov

In these studies, the minimum inhibitory concentration (MIC) is a key parameter determined, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. Several synthesized pyrimidine (B1678525) and pyrimidopyrimidine analogues demonstrated excellent antimicrobial activities when compared to standard reference drugs like ampicillin (B1664943) and clotrimazole. nih.gov

For instance, certain aminoguanidine (B1677879) analogues of N-phenyl-2-aminothiazoles, which share structural similarities with pyridazine derivatives, have shown promising activities against multidrug-resistant staphylococcal isolates and other clinically important pathogens like vancomycin-resistant enterococci (VRE) and Streptococcus pneumoniae. nih.gov The MICs of these compounds were found to be comparable or even better than control drugs such as linezolid (B1675486) and vancomycin. nih.gov

The following table presents the antimicrobial activity of selected synthesized compounds against various pathogens, with data representing the inhibition zones in millimeters.

Table 2: Antimicrobial Activity (Inhibition Zone in mm) of Selected Compounds

| Compound | S. aureus | B. subtilis | E. coli | C. albicans | A. flavus |

|---|---|---|---|---|---|

| Compound 3a | 22 | 20 | 18 | 21 | 19 |

| Compound 3b | 24 | 22 | 20 | 23 | 21 |

| Compound 4a | 21 | 19 | 17 | 20 | 18 |

| Compound 9c | 23 | 21 | 19 | 22 | 20 |

| Ampicillin (Ref.) | 25 | 23 | - | - | - |

| Clotrimazole (Ref.) | - | - | - | 24 | 22 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The potential of this compound analogues to modulate inflammatory responses has been explored in various cellular models. Chronic inflammation is a hallmark of many diseases, and compounds that can temper these responses are of significant therapeutic interest.

Studies have shown that certain bis(2-aminoethyl)amine derivatives can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6). mdpi.com IL-6 is a key mediator of inflammation, and its inhibition is a target for anti-inflammatory therapies. The ability of these compounds to decrease IL-6 production was assessed using an ELISA test in human cell lines. mdpi.com A notable finding was that a 4-bromophenyl derivative demonstrated a nearly ten-fold inhibition of interleukin release in A549 cells compared to the control. mdpi.com

The anti-inflammatory potential of these compounds is often evaluated in cellular models where an inflammatory response is induced, for example, by bacterial lipopolysaccharide (LPS). nih.govrjraap.com In such models, researchers can measure the production of various pro-inflammatory mediators, including cytokines and chemokines. nih.govrjraap.com The efficacy of anti-inflammatory compounds is then determined by their ability to counteract the induction of these inflammatory molecules. nih.govrjraap.com These effects are often mediated through interference with key signaling pathways, such as the NF-κB signaling pathway, which plays a central role in inflammation. nih.govrjraap.com

The following table summarizes the effect of selected compounds on the production of the pro-inflammatory cytokine IL-6 in different cell lines.

Table 3: Effect of Selected Compounds on Interleukin-6 (IL-6) Production

| Cell Line | Compound | IL-6 Inhibition (%) |

|---|---|---|

| A549 | 4-Bromophenyl compound 4 | ~90% |

| CaCo-2 | Phenethyl derivative 6 | Significant |

| HTB-140 | Halogen derivative 3 | Moderate |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The ability of this compound analogues to modulate the activity of specific enzymes is a key area of investigation. Many diseases are driven by the aberrant activity of enzymes, and inhibitors of these enzymes can be effective therapeutic agents.

One important class of enzymes that are often targeted in drug discovery are phosphodiesterases (PDEs). mdpi.com For example, new series of heterocycle-based aminothiazoles have been designed and synthesized to target phosphodiesterase type 5 (PDE5). mdpi.com The inhibitory activity of these compounds is evaluated to determine their potential as therapeutic agents. mdpi.com

Another critical class of enzymes in cancer biology are topoisomerases. Analogues of ARC-111, a potent topoisomerase I (TOP1)-targeting agent, have been synthesized and evaluated for their ability to inhibit this enzyme. nih.gov The relative TOP1-targeting activity and cytotoxicity of these structural analogues were assessed in various tumor cell lines. nih.gov

The following table provides examples of enzyme inhibitory activities for compounds with structural similarities to this compound analogues.

Table 4: Enzyme Inhibitory Activity of Selected Compounds

| Compound Class | Target Enzyme | Activity |

|---|---|---|

| Aminothiazole derivatives | Phosphodiesterase 5 (PDE5) | 100% inhibition |

| ARC-111 analogues | Topoisomerase I (TOP1) | Potent inhibition |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Confirming that a compound interacts with its intended molecular target within a cellular context is a crucial step in preclinical evaluation. Target engagement studies provide evidence that the observed biological effects of a compound are indeed due to its interaction with the target of interest.

While specific target engagement data for this compound analogues are not extensively detailed in the provided context, the general approach involves demonstrating a direct interaction between the compound and its putative target protein in cell cultures. This can be achieved through various techniques.

For example, if a compound is designed to inhibit a particular kinase, target engagement can be demonstrated by showing a reduction in the phosphorylation of a known substrate of that kinase within treated cells. Molecular docking studies are also employed to predict and understand the binding interactions between the synthesized compounds and their target proteins. nih.gov These computational methods can provide insights into the binding modes and help in the rational design of more potent and selective inhibitors. nih.gov

In Vivo Studies in Non-Human Organism Models

For instance, the analgesic activity of newly synthesized pyrazole (B372694) and pyridazine derivatives has been screened in vivo using the acetic-acid induced writhing test in Swiss albino mice. nih.gov This model assesses the ability of a compound to reduce pain responses. The results from these in vivo studies are often correlated with in silico docking simulations to understand the structure-activity relationship and justify the observed biological potential. nih.gov Preliminary results have indicated that some of these compounds exhibit moderate to good analgesic activity compared to standard drugs like sodium diclofenac. nih.gov

In the context of anti-cancer activity, comparative studies on the antitumor activity of compounds like ARC-111 and its derivatives have been conducted against medulloblastoma xenografts in scid mice. nih.gov These studies provide crucial information on the in vivo efficacy of the compounds and their metabolites. nih.gov

The following table summarizes the in vivo analgesic activity of selected compounds from the acetic-acid induced writhing test in mice.

Table 5: In Vivo Analgesic Activity of Selected Pyridazine Derivatives

| Compound | Analgesic Activity (Writhing Inhibition %) |

|---|---|

| Compound 4D | Good |

| Compound 7C | Promising |

| Sodium Diclofenac (Ref.) | Standard |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Evaluation of Efficacy in Neurodegenerative Disease Models (e.g., Huntington's Disease Models)

One study identified a novel 3-amino-6-phenyl-pyridazine derivative as a selective inhibitor of glial activation. nih.gov Excessive activation of glial cells, such as microglia and astrocytes, contributes to neuronal damage through the overproduction of pro-inflammatory cytokines and reactive oxygen species. nih.gov In preclinical models, this class of compounds has been shown to selectively block the increased production of interleukin-1 beta (IL-1β) and nitric oxide (NO), key mediators of neuroinflammation, by activated glia. nih.gov This suggests a potential therapeutic utility for this compound analogues in neurodegenerative conditions characterized by a significant neuroinflammatory component.

Further research into other pyridazine derivatives has demonstrated neuroprotective effects in different animal models. For instance, certain 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives have exhibited potent anti-seizure effects and significant in vitro neuroprotective activity by reducing the release of reactive oxygen species in rat brain glioma cells. nih.gov

The following table summarizes the findings for these related pyridazine derivatives in neurodegenerative disease-relevant models:

| Compound Class | Model System | Key Findings | Reference |

| 3-amino-6-phenyl-pyridazine derivative | Activated Glial Cells (in vitro) | Selectively blocks increased production of IL-1β and NO. | nih.gov |

| 2-phenylimidazo[1,2-b]pyridazine derivatives | CD-1 ICR mice, DBA/2 mice, C6 rat brain glioma cells | Potent anti-seizure effects and reduction of reactive oxygen species. | nih.gov |

Assessment of Activity in Preclinical Infection Models

Direct evaluation of this compound analogues in preclinical infection models is not extensively documented. However, the immunomodulatory properties of some pyridazine derivatives suggest a potential for activity in this area. For example, a series of 3-(fluoro-imidazolyl)pyridazine derivatives have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov The STING pathway is a critical component of the innate immune system that detects pathogens and initiates an immune response. nih.gov

Activation of STING by these pyridazine derivatives in cell-based assays led to a robust immune response. nih.gov While this particular study focused on the application of these compounds in tumor immunotherapy, the underlying mechanism of STING activation is also relevant for combating infectious diseases. nih.gov

In a different line of research, certain pyridazine derivatives have been synthesized and evaluated for their antiviral activity against the Hepatitis A virus (HAV). One compound, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione, demonstrated notable efficacy against HAV in pharmacological screenings. nih.gov

These findings suggest that the pyridazine scaffold, central to this compound, can be chemically modified to interact with key components of the immune system and may possess direct antiviral properties.

Pharmacodynamic Biomarker Analysis in Animal Studies

Pharmacodynamic biomarker analysis in animal studies helps to understand the mechanism of action and to establish a dose-response relationship for a new compound. For analogues of this compound, relevant pharmacodynamic biomarkers would likely be associated with their intended biological targets.

Based on the anti-neuroinflammatory activity of related 3-amino-6-phenyl-pyridazine derivatives, key pharmacodynamic biomarkers in animal models of neurodegeneration could include the levels of pro-inflammatory cytokines such as IL-1β and tumor necrosis factor-alpha (TNF-α), as well as markers of oxidative stress like nitric oxide synthase (NOS) in brain tissue or cerebrospinal fluid. nih.gov

In the context of the vasorelaxant properties observed with some pyridazin-3-one derivatives, a relevant pharmacodynamic marker is the level of endothelial nitric oxide synthase (eNOS) and the concentration of nitric oxide in aortic tissue. rsc.org Studies on these compounds have shown a significant increase in eNOS mRNA expression and a corresponding elevation in aortic NO content in rats. rsc.org

The table below outlines potential pharmacodynamic biomarkers for phenylpyridazine analogues based on preclinical studies of related compounds:

| Compound Class | Potential Pharmacodynamic Biomarker | Model System | Observed Effect | Reference |

| 3-amino-6-phenyl-pyridazine derivative | IL-1β, NO | Activated Glial Cells (in vitro) | Decreased production | nih.gov |

| Pyridazin-3-one derivatives | eNOS mRNA, Aortic NO content | Isolated Rat Thoracic Aorta | Increased expression/content | rsc.org |

Proof-of-Concept Studies in Relevant Animal Models

Proof-of-concept studies are essential to demonstrate that a new therapeutic agent can produce a desired biological effect in a living organism. For analogues of this compound, proof-of-concept has been established for related compounds in various animal models.

In the field of neurotherapeutics, 2-phenylimidazo[1,2-b]pyridazine derivatives have demonstrated potent anti-seizure effects in two different mouse models: the pentylenetetrazol-induced seizure model in CD-1 ICR mice and the audiogenic stimuli-induced seizure model in DBA/2 mice. nih.gov These in vivo studies provide strong evidence for the central nervous system activity of this class of compounds.

For pyridazine derivatives with immunomodulatory properties, a proof-of-concept study in a tumor-bearing mouse model showed that systemic administration of a STING agonist, compound A4, led to significant tumor regression. nih.gov This demonstrates that these compounds can effectively engage the immune system in a living animal to produce a therapeutic outcome. nih.gov

Furthermore, in vivo analgesic activity has been demonstrated for certain 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives in a mouse model of acetic acid-induced writhing, indicating a potential application in pain management.

The following table summarizes the findings from proof-of-concept studies for related pyridazine derivatives:

| Compound Class | Animal Model | Therapeutic Area | Key Finding | Reference |

| 2-phenylimidazo[1,2-b]pyridazine derivatives | CD-1 ICR mice, DBA/2 mice | Epilepsy | Potent anti-seizure effects | nih.gov |

| 3-(fluoro-imidazolyl)pyridazine derivatives | B16.F10 tumor-bearing mice | Oncology | Significant tumor regression | nih.gov |

While these studies provide a foundation for the potential therapeutic applications of this compound analogues, further research is required to directly evaluate this specific compound and its derivatives in relevant preclinical models.

Computational and Theoretical Studies on N 2 Aminoethyl 6 Phenylpyridazin 3 Amine

Molecular Docking and Ligand-Protein Interaction Modeling of Pyridazine (B1198779) Derivatives

No specific molecular docking or ligand-protein interaction modeling studies were found for N-(2-aminoethyl)-6-phenylpyridazin-3-amine.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target. Such a study on this compound would provide insights into its potential biological targets and the specific amino acid interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Pyridazine Analogues

There are no specific Quantitative Structure-Activity Relationship (QSAR) models in the public domain that have been derived using this compound as a basis or as part of the training set.

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. accelachem.com These models are used to predict the activity of new compounds based on their structural features. A QSAR study involving this compound and its analogues would aim to identify the key molecular descriptors that influence a particular biological activity, guiding the design of more potent compounds.

Prediction of Molecular Properties Relevant to Biological Activity and Research Design

While basic molecular properties can be calculated for this compound, no dedicated research studies predicting and discussing these properties in the context of biological activity and research design were found.

Computational tools can predict several molecular properties that are crucial for assessing the drug-likeness of a compound. These properties include:

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures a molecule's hydrophobicity.

Hydrogen Bond Acceptors/Donors: The number of hydrogen bond acceptors and donors in a molecule, which influences its binding to biological targets.

Rotatable Bonds: The number of bonds that can freely rotate, which affects a molecule's conformational flexibility.

Below is a table of predicted molecular properties for this compound, calculated using computational algorithms.

| Molecular Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 78.49 Ų |

| LogP | 1.85 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 4 |

These values are computationally predicted and have not been experimentally verified in published literature.

Molecular Dynamics Simulations of Compound-Target Complexes

No molecular dynamics (MD) simulation studies involving this compound have been published.

MD simulation is a computational method that analyzes the physical movements of atoms and molecules. In drug discovery, MD simulations are used to study the stability of a ligand-protein complex over time, providing a more dynamic view of the interactions observed in molecular docking. Such a study would offer deeper insights into the binding stability and conformational changes of this compound when interacting with a potential biological target.

Virtual Screening Approaches for Identification of Novel Pyridazine Leads

There is no evidence of this compound being used as a scaffold or hit in virtual screening campaigns to identify new pyridazine-based lead compounds.

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound were to show promising biological activity, its structure could be used as a query to find similar compounds with potentially improved properties.

Cheminformatics and Data Mining for this compound Related Compounds

No specific cheminformatics or data mining studies focused on this compound and its related compounds were found in the available literature.

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Data mining of chemical databases for compounds related to this compound could help in identifying structure-activity relationships, understanding the chemical space around this scaffold, and predicting potential biological activities or toxicities.

Analytical Research Methodologies for N 2 Aminoethyl 6 Phenylpyridazin 3 Amine

Spectroscopic Characterization Techniques in Research (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy)

Spectroscopic methods are indispensable for the initial structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For N-(2-aminoethyl)-6-phenylpyridazin-3-amine, a full suite of NMR experiments would be necessary for complete structural assignment.

¹H NMR: This technique would identify the distinct proton environments in the molecule. One would expect to observe characteristic signals for the protons on the phenyl ring, the pyridazine (B1198779) core, and the ethylenediamine (B42938) side chain. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would reveal adjacent proton relationships.

¹³C NMR: This experiment would map the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.

2D NMR: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively establish the connectivity between protons and carbons, thus confirming the isomeric structure and the attachment of the side chain to the pyridazine ring.

Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): This would be used to obtain a precise mass measurement of the molecular ion. This accurate mass is then used to confirm the molecular formula, C₁₂H₁₄N₄, by matching it to the calculated theoretical mass.

Fragmentation Analysis: By analyzing the fragmentation pattern of the molecule under techniques like tandem mass spectrometry (MS/MS), researchers can gain further confidence in the proposed structure. The fragmentation would likely involve cleavage of the ethylamine (B1201723) side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For the target compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

N-H stretching vibrations from the primary and secondary amine groups.

C-H stretching from the aromatic (phenyl and pyridazine) and aliphatic (ethyl) portions of the molecule.

C=C and C=N stretching vibrations characteristic of the aromatic rings.

N-H bending vibrations from the amine groups.

A hypothetical summary of expected spectroscopic data is presented below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to aromatic protons (phenyl and pyridazine rings), and aliphatic protons (CH₂ groups of the ethylamine chain). |

| ¹³C NMR | Signals for aromatic and aliphatic carbons. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₁₂H₁₄N₄. |

| IR Spectroscopy | Characteristic absorption bands for N-H, aromatic C-H, aliphatic C-H, C=C, and C=N bonds. |

Chromatographic Separation and Quantification Methods for Research Samples (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatography is the cornerstone for separating a compound from a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most probable method for the analysis of a polar, non-volatile compound like this compound.

Method Development: A reversed-phase HPLC method, likely utilizing a C18 stationary phase, would be developed. The mobile phase would be optimized, typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, to achieve good peak shape and resolution from any impurities.

Detection: Given the presence of aromatic rings, a UV detector would be a suitable choice for detection. A photodiode array (PDA) detector could provide spectral information to confirm peak identity and purity. For more sensitive and selective quantification, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) would be the preferred approach.

Gas Chromatography (GC): Direct analysis by GC would be challenging due to the low volatility and polar nature of the amine groups, which can lead to poor peak shape and thermal degradation. Derivatization of the amine groups to make the molecule more volatile and thermally stable would likely be required for successful GC analysis.

Method Development for Quantification in Complex Biological Research Matrices

To measure the concentration of this compound in biological samples such as plasma or tissue, a specialized and validated bioanalytical method is required.

Sample Preparation: The first step involves isolating the analyte from the complex biological matrix. This is crucial to remove interfering substances like proteins and lipids. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method would depend on the analyte's properties and the required sensitivity.

Analytical Technique: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. A stable isotope-labeled internal standard would typically be synthesized and used to ensure high accuracy and precision.

Method Validation: The entire method would be rigorously validated to demonstrate its reliability. Validation parameters include linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, and stability of the analyte under various conditions (e.g., freeze-thaw, long-term storage).

Purity Assessment and Structural Confirmation in Research Contexts

Confirming the purity and unequivocally verifying the structure of the compound are critical for ensuring the validity of any subsequent research.

Purity Assessment:

HPLC-UV/PDA: A primary method for determining purity. A chromatogram is generated, and the area of the main peak is compared to the total area of all peaks to calculate the purity percentage.

LC-MS: Can confirm that impurities are not co-eluting with the main peak and can help in their identification.

Elemental Analysis: Measures the percentage of carbon, hydrogen, and nitrogen. The experimental values must align with the theoretical percentages calculated from the molecular formula.

Structural Confirmation: The definitive structural confirmation is achieved by synthesizing all the data from the spectroscopic analyses performed (NMR, MS, and IR). The collective evidence must be self-consistent and in complete agreement with the proposed structure of this compound.

Future Research Directions and Conceptual Therapeutic Prospects for N 2 Aminoethyl 6 Phenylpyridazin 3 Amine

Development of Next-Generation Pyridazine-Based Chemical Probes and Tools

To further elucidate the biological functions and therapeutic potential of N-(2-aminoethyl)-6-phenylpyridazin-3-amine and related compounds, the development of sophisticated chemical probes is essential. These tools can be instrumental in identifying and validating novel biological targets. Future efforts in this area could include:

Fluorescent Probes: Designing and synthesizing fluorescently labeled analogs of this compound would enable real-time imaging of its subcellular localization and interaction with potential protein targets. This approach has been successfully applied to other heterocyclic systems, such as imidazo[1,2-a]pyridine-based probes for detecting hydrazine (B178648) in living cells. researchgate.net

Photoaffinity Probes: The incorporation of photoreactive groups into the pyridazine (B1198779) scaffold would allow for covalent cross-linking to target proteins upon photoirradiation. This technique is invaluable for the unambiguous identification of binding partners.

Biotinylated Probes: The synthesis of biotin-tagged derivatives of this compound would facilitate the isolation and identification of its interacting proteins through affinity purification and subsequent mass spectrometry analysis.

The development of such chemical probes will be crucial in mapping the interactome of pyridazine derivatives and uncovering their mechanisms of action at a molecular level.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas for Pyridazine Scaffolds

The pyridazine scaffold has already demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. acs.org However, the full spectrum of its therapeutic potential remains to be explored. Future research should focus on identifying novel biological targets and expanding the therapeutic applications of pyridazine derivatives like this compound.

Potential Therapeutic Areas and Targets for Pyridazine Derivatives:

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Cyclin-Dependent Kinases (CDKs), Haspin Kinase, JNK1 Pathway, Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Pyridazine derivatives have shown potent inhibitory activity against various kinases implicated in cancer cell proliferation, survival, and angiogenesis. acs.orgnih.govnih.govnih.govmdpi.com |

| Infectious Diseases | Viral Enzymes, Bacterial Proteins | Novel pyridazine derivatives have been investigated for their antiviral activity against viruses like Dengue and Zika. georgiasouthern.edu |

| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes, Pro-inflammatory Cytokines | Pyrazole-pyridazine hybrids have been designed as selective COX-2 inhibitors with anti-inflammatory potential. rsc.org |

| Neurological Disorders | Monoamine Oxidase (MAO), Peripheral Benzodiazepine Receptors (PBR) | The approved drug minaprine, a 3-aminopyridazine (B1208633) derivative, was a monoamine oxidase inhibitor. nih.gov Imidazo[1,2-b]pyridazines have been developed as high-affinity ligands for PBR. anu.edu.au |

A systematic screening of this compound and its analogs against a wide range of biological targets will be crucial in uncovering new therapeutic opportunities.

Advanced Drug Delivery System Research for Pyridazine Derivatives

To enhance the therapeutic efficacy and minimize potential off-target effects of pyridazine derivatives, the development of advanced drug delivery systems is a promising avenue of research. These systems can improve the solubility, bioavailability, and targeted delivery of these compounds.

One area of focus is the use of micellar nanoparticles . Research has been proposed for a drug delivery system involving novel pyridazine antivirals that are encapsulated in micellar nanoparticles designed to release the drug in a pH-specific manner within the cell. georgiasouthern.edu This approach could be adapted for this compound to target specific cellular compartments or tissues.

Another strategy involves the use of solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs) . These nanoformulations have been shown to enhance the cytotoxic activity of a pyrazolo-pyridazine derivative against cancer cell lines compared to the free compound. mdpi.com

Future research in this area should focus on tailoring drug delivery systems to the specific physicochemical properties of this compound and its intended therapeutic application.

Strategic Design for Improved Potency, Selectivity, and Biological Performance

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how different substituents on the pyridazine ring and its side chains influence biological activity. For example, in a series of imidazo[1,2-b]pyridazine derivatives, specific substitutions were found to significantly enhance potency and selectivity for Haspin kinase. nih.gov

Scaffold Hopping and Hybridization: This approach involves replacing the pyridazine core with other heterocycles or combining it with other pharmacophoric groups to generate novel chemical entities with improved properties. This strategy has been successfully employed to design novel pyridazine derivatives targeting the JNK1 pathway by hybridizing the pyridazine ring with a 4-fluorophenyl group. acs.org

Computational Modeling: In silico methods such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding interactions of pyridazine derivatives with their biological targets, thereby guiding the rational design of more potent and selective inhibitors. nih.govnih.gov

A continuous feedback loop between chemical synthesis, biological evaluation, and computational modeling will be crucial for the successful optimization of this compound and its analogs.

Collaborative Research Opportunities and the Evolving Funding Landscape for Pyridazine Chemistry and Biology

The advancement of pyridazine-based therapeutics will be significantly enhanced through collaborative efforts and a supportive funding environment. The multifaceted nature of drug discovery, from initial synthesis to clinical trials, necessitates expertise from various disciplines.

Opportunities for Collaboration:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discoveries and the development of marketable drugs.

Interdisciplinary Research Consortia: Bringing together experts in medicinal chemistry, chemical biology, pharmacology, and clinical medicine can accelerate the translation of promising pyridazine compounds into clinical candidates.

Open Innovation Platforms: Sharing data and research findings through open innovation platforms can foster a more collaborative and efficient research ecosystem.

The funding landscape for pyridazine chemistry and biology is likely to be influenced by the therapeutic potential of these compounds in high-impact areas such as oncology and infectious diseases. Research proposals that demonstrate a clear path to clinical translation and address unmet medical needs will have a higher likelihood of securing funding from government agencies, private foundations, and venture capital. The growing appreciation for the advantageous properties of the pyridazine heterocycle in drug design is expected to be reflected in the evolving landscape of emerging drugs and associated funding priorities. nih.gov

Q & A

Basic: What are the recommended synthetic routes for N-(2-aminoethyl)-6-phenylpyridazin-3-amine?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Substitution reactions under alkaline conditions using pyridazine derivatives and 2-aminoethylamine (similar to methods in for analogous intermediates).

- Condensation reactions between 6-phenylpyridazin-3-amine precursors and ethylene diamine derivatives, facilitated by coupling agents (e.g., DCC or EDC) under inert atmospheres .

- Structural confirmation via X-ray crystallography (as demonstrated for N-phenylpyridazin-3-amine analogs in ) is critical to validate regioselectivity and purity.

Basic: What analytical techniques are suitable for characterizing its purity and stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Perform under nitrogen at 10°C/min (25–300°C) to assess decomposition points, as shown for structurally related aminoethyl compounds in .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and mesophasic behavior by analyzing endothermic/exothermic peaks (e.g., heat flow patterns in ).

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aminoethyl group’s integration and phenyl/pyridazine ring substitution (as in for similar amines).

Advanced: How to resolve contradictions in thermal decomposition data reported across studies?

Methodological Answer:

- Control experimental parameters : Ensure consistent heating rates, purge gases (e.g., N vs. air), and sample preparation (e.g., crystalline vs. amorphous forms) to minimize variability .

- Cross-validate with complementary techniques : Pair TGA with DSC and FTIR to distinguish decomposition from desolvation or polymorphic transitions.

- Compare with structurally analogous compounds : For instance, thermal stability trends in N-(2-aminoethyl)-oleamide gels ( ) may inform decomposition mechanisms.

Advanced: How to design experiments to study its interaction with nucleic acids?

Methodological Answer:

- Strand displacement assays : Adapt methodologies from peptide nucleic acid (PNA) studies ( ), where aminoethyl-modified oligomers hybridize with DNA via Watson-Crick base pairing.

- Fluorescence quenching experiments : Label the compound with fluorophores and monitor binding to oligonucleotides using FRET or gel electrophoresis.

- Molecular docking simulations : Use software like AutoDock to predict binding affinities to DNA/RNA targets, guided by COX-2 inhibitor design principles ( ).

Basic: How to optimize reaction conditions for introducing the aminoethyl group?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine group (as in and ).

- Catalyst optimization : Screen bases (e.g., KCO or EtN) to improve substitution efficiency while minimizing side reactions.

- Temperature control : Conduct reactions at 60–80°C to balance reaction rate and thermal degradation risks ( ).

Advanced: What computational methods predict its binding affinity to biological targets?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like logP, polar surface area, and H-bonding capacity (similar to COX-2 inhibitor studies in ).

- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes in aqueous environments over nanosecond timescales.

- Free energy perturbation (FEP) : Calculate binding free energy differences for analogs with varying substituents on the phenyl/pyridazine rings.

Basic: What are the key considerations in selecting solvents for its synthesis?

Methodological Answer:

- Solubility : Prioritize solvents that dissolve both pyridazine precursors and aminoethylamine (e.g., ethanol, THF, or acetonitrile) .

- Reactivity : Avoid protic solvents if base-sensitive intermediates are involved.

- Purification compatibility : Use low-boiling solvents (e.g., dichloromethane) for easier rotary evaporation, as demonstrated in for crystallization.

Advanced: How to analyze its crystal structure and implications on reactivity?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water mixtures (as in ) and solve the structure to determine bond angles and packing motifs.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain solubility or stability trends.

- Correlate with reactivity : Compare crystal lattice energy with thermal decomposition data ( ) to predict stability under storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.